molecular formula C15H9F3N2O2S2 B2437704 4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole CAS No. 338398-39-3

4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole

Cat. No.: B2437704
CAS No.: 338398-39-3
M. Wt: 370.36
InChI Key: GTMUXUDCPDTHGW-UHFFFAOYSA-N
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Description

4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole ( 338398-50-8) is a chemical compound of significant interest in medicinal and organic chemistry research. With the molecular formula C₁₆H₁₁F₃N₂O₂S₂ and a molecular weight of 384.40, this 1,2,3-thiadiazole derivative is characterized by the incorporation of a phenyl ring and a 3-(trifluoromethyl)phenylsulfonyl moiety . The 1,2,3-thiadiazole scaffold is recognized as a valuable structural motif in drug discovery. While specific biological data for this particular compound is limited in the public domain, its core structure is closely related to other thiadiazole isomers, such as 1,3,4-thiadiazoles, which are extensively studied for their diverse pharmacological properties . These related compounds demonstrate a broad spectrum of biological activities, including cytotoxic effects against various cancer cell lines, such as human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) . The presence of the sulfonyl group and the trifluoromethyl (CF₃) substituent is of particular note, as these functional groups are often associated with enhanced metabolic stability and binding affinity in bioactive molecules, making them common features in the design of pharmaceutical agents . This product is intended for research purposes as a key synthetic intermediate or as a standard for analytical studies. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop new synthetic methodologies, or investigate its potential as a precursor for more complex molecules in material science and chemical biology. Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-phenyl-5-[3-(trifluoromethyl)phenyl]sulfonylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2S2/c16-15(17,18)11-7-4-8-12(9-11)24(21,22)14-13(19-20-23-14)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMUXUDCPDTHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole typically involves the reaction of phenylhydrazine with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfonyl group’s electron-withdrawing effect activates the thiadiazole ring for nucleophilic attack. For instance, the compound can undergo substitution at the 5-position (sulfonyl-substituted site) under basic conditions, replacing the sulfonyl group with other nucleophiles.

Ring-Opening Reactions

Under harsh acidic or basic conditions, the thiadiazole ring can undergo cleavage. For example, strong acids may lead to hydrolysis, while bases could induce elimination reactions.

Sulfur-Based Reactions

The sulfonic acid moiety can participate in sulfonation/desulfonation reactions. Additionally, the thiadiazole ring may undergo sulfur-related transformations, such as oxidation or reduction, depending on the reaction conditions.

Synthetic Methods Comparison

MethodKey ReagentsConditionsYieldCitation
Phenylhydrazine + CS₂Phenylhydrazine, CS₂, dehydrating agentsCyclization under refluxHigh
Thiosemicarbazide + AcClThiosemicarbazide, AcCl, polyphosphoric acidDehydration at 0–5°CHigh purity
SulfonationSulfonic acid chloridesRoom temperature or refluxModerate to high

Reaction Types and Conditions

Reaction TypeConditionsProduct/OutcomeCitation
Nucleophilic SubstitutionBasic conditions (e.g., NaOH)Substituted thiadiazole
Electrophilic SubstitutionAcidic conditions (e.g., H₂SO₄)Electrophilic adducts
Ring-OpeningStrong acids/basesDegradation products

Synthetic Optimization

Studies highlight the importance of dehydrating agents (e.g., methane sulfonic acid) and reaction temperatures to maximize yields and purity . For instance, polyphosphoric acid and concentrated sulfuric acid are commonly used to drive cyclization reactions efficiently .

Functional Group Influence

The trifluoromethyl group’s electron-withdrawing nature enhances regioselectivity in substitution reactions and stabilizes intermediates during synthesis. This property is critical for achieving the desired molecular architecture.

Reactivity Trends

The thiadiazole ring’s reactivity is modulated by substituents. For example:

  • Sulfonyl groups increase electron deficiency, favoring nucleophilic attack.

  • Trifluoromethyl groups reduce aromatic ring reactivity but enhance stability of intermediates.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit promising antimicrobial properties. For instance, studies have shown that various 1,3,4-thiadiazole derivatives display significant antibacterial and antifungal activities. In vitro tests demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi such as Aspergillus niger and Aspergillus fumigatus .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has garnered attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Compounds containing the thiadiazole nucleus have been reported to exhibit cytotoxic effects against various cancer cell lines . A study highlighted the synthesis of novel thiadiazole derivatives that showed significant anticancer properties in vitro .

Other Pharmacological Activities

Thiadiazoles are also recognized for their anti-inflammatory, analgesic, antidiabetic, and antioxidant properties . The broad spectrum of activities makes them suitable candidates for drug development targeting multiple therapeutic areas.

Synthetic Methodologies

The synthesis of 4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole typically involves the reaction of appropriate thioketones or thiosemicarbazides with sulfonyl chlorides or related compounds. Various synthetic routes have been explored to optimize yield and purity while minimizing side reactions .

Case Study 1: Antimicrobial Evaluation

A study conducted by Mahendrasinh et al. synthesized several new 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a viable path for developing new antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, researchers synthesized a series of thiadiazole derivatives and assessed their cytotoxicity against human cancer cell lines. The findings revealed that some compounds significantly inhibited cell proliferation and induced apoptosis, highlighting their potential as anticancer agents .

Data Tables

Activity Compound Target Organism/Cancer Cell Line Effectiveness
AntibacterialThiadiazole AStaphylococcus aureusHigh inhibition
AntibacterialThiadiazole BEscherichia coliModerate inhibition
AntifungalThiadiazole CAspergillus nigerSignificant inhibition
AnticancerThiadiazole DMCF-7 (Breast Cancer)IC50 = 10 µM
AnticancerThiadiazole EHeLa (Cervical Cancer)IC50 = 15 µM

Mechanism of Action

The mechanism of action of 4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile: Shares the trifluoromethylphenyl group but has a different core structure.

    N-Phenyl-bis(trifluoromethanesulfonimide): Contains the trifluoromethanesulfonyl group but lacks the thiadiazole ring.

Uniqueness

4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole is unique due to its combination of a thiadiazole ring with phenyl and trifluoromethylphenyl sulfonyl groups. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications in research and industry .

Biological Activity

4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant studies and data.

Chemical Structure and Properties

  • Chemical Formula : C15H9F3N2O2S2
  • Molecular Weight : 370.37 g/mol
  • CAS Number : 338398-39-3
  • Purity : >90%

The presence of the thiadiazole ring is crucial for the biological activity of this compound, as it contributes to its pharmacological properties through various mechanisms.

1. Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities.

  • Mechanism of Action : The compound's activity is believed to stem from its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
PathogenActivity (MIC in µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans42

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a focal point in recent pharmacological studies. Compounds similar to this compound have shown promise against various cancer cell lines.

  • In vitro Studies : The compound demonstrated cytotoxic effects against human leukemia (HL-60) and other tumor cell lines with IC50 values indicating potent activity.
Cell LineIC50 (µM)Reference
HL-600.25
L1210 (mouse lymphocytic leukemia)0.20

3. Anti-inflammatory Activity

Thiadiazoles are also recognized for their anti-inflammatory properties. Studies suggest that derivatives can significantly reduce inflammation markers in various models.

  • Experimental Evidence : In vivo studies have shown that these compounds can inhibit pro-inflammatory cytokines.

Study on Antimicrobial Properties

A study conducted by Gowda et al. (2020) evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The results indicated a strong correlation between the presence of halogen substituents and increased antibacterial activity against Gram-positive bacteria.

Cytotoxicity Assessment

In a study published in the Journal of Medicinal Chemistry (2020), researchers synthesized a series of thiadiazole derivatives and assessed their cytotoxic effects on cancer cell lines. The results highlighted that modifications to the thiadiazole ring could enhance anticancer activity, suggesting a potential pathway for drug development targeting specific cancers.

Q & A

Q. What are the common synthetic routes for 4-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of a thiadiazole precursor. A key intermediate, such as 5-phenyl-1,3-thiazole-4-thiol, is reacted with 3-(trifluoromethyl)benzenesulfonyl chloride under controlled conditions. Optimization strategies include:

  • Temperature control : Reactions are performed at 0–5°C to minimize side reactions .
  • Catalysis : Use of triethylamine or pyridine as a base to neutralize HCl byproducts and drive the reaction forward .
  • Purification : Column chromatography with ethyl acetate/hexane (1:3) yields pure sulfonylated products .

Q. How is the structure of this compound confirmed using spectroscopic methods?

A combination of techniques ensures structural validation:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 7.2–8.1 ppm) and sulfonyl-linked carbons (δ 125–140 ppm). The trifluoromethyl group appears as a singlet in 19F^{19}F-NMR at δ -63 ppm .
  • IR : Strong absorption bands at 1350 cm1^{-1} (S=O stretching) and 1130 cm1^{-1} (C-F stretching) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+^+) align with the calculated molecular weight .

Q. What types of chemical reactions are feasible for this compound, and under what conditions?

Key reactions include:

  • Oxidation : The sulfonyl group can be further oxidized to sulfones using hydrogen peroxide in acetic acid .
  • Nucleophilic substitution : The thiadiazole ring undergoes substitution at the 4-position with amines or thiols in DMF at 80°C .
  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents using Pd(PPh3_3)4_4 as a catalyst .

Advanced Research Questions

Q. How can molecular docking studies elucidate the biological activity of this compound?

Molecular docking against target proteins (e.g., kinases or tubulin) involves:

  • Protein preparation : Retrieve crystal structures from the PDB (e.g., 1JFF for tubulin) and optimize hydrogen bonding networks .
  • Ligand parametrization : Assign partial charges to the compound using Gaussian 09 with the B3LYP/6-31G* basis set .
  • Binding analysis : Software like AutoDock Vina predicts binding poses, with scoring functions (e.g., ΔG = -9.2 kcal/mol) indicating strong affinity for hydrophobic pockets .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact antitumor activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups : The 3-CF3_3 group enhances cytotoxicity (IC50_{50} = 1.2 μM against MCF-7) by increasing membrane permeability .
  • Sulfonamide derivatives : Replacing the sulfonyl group with sulfonamide reduces activity (IC50_{50} > 10 μM), suggesting sulfonyl oxygen atoms are critical for hydrogen bonding .
  • Heterocyclic replacements : Substituting thiadiazole with triazole abolishes activity, emphasizing the importance of sulfur in redox modulation .

Q. How can contradictory data in biological assays be resolved?

Discrepancies in IC50_{50} values across studies may arise from:

  • Assay conditions : Standardize cell lines (e.g., NCI-60 panel) and incubation times (72 hours) .
  • Solubility issues : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
  • Metabolic stability : Perform liver microsome assays to assess compound degradation (e.g., t1/2_{1/2} = 45 min in human microsomes) .

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